molecular formula C22H30N7O9PS B047748 Adtepp CAS No. 120151-99-7

Adtepp

Cat. No.: B047748
CAS No.: 120151-99-7
M. Wt: 599.6 g/mol
InChI Key: VSLXACWCGOFRBU-FPQWFLTBSA-N
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Description

Adtepp is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

Adtepp has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adtepp can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

    Initial Reaction: The starting materials are reacted in the presence of a catalyst to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize the yield.

    Automated Purification: Advanced purification systems are used to separate and purify the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

Adtepp undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents; reactions are often carried out under controlled temperatures and pressures.

Major Products Formed

    Oxidized Derivatives: These products have enhanced reactivity and can be used in further chemical transformations.

    Reduced Forms: These products are often more stable and can be used in various applications.

    Substituted Compounds: These products have modified chemical properties, making them useful for specific applications.

Mechanism of Action

The mechanism by which Adtepp exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Properties

IUPAC Name

[4-[2-[2-[[9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylsulfanyl]ethyliminomethyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N7O9PS/c1-12-17(31)14(13(6-25-12)9-37-39(34,35)36)7-23-2-4-40-5-3-24-20-16-21(27-10-26-20)29(11-28-16)22-19(33)18(32)15(8-30)38-22/h6-7,10-11,15,18-19,22,30-33H,2-5,8-9H2,1H3,(H,24,26,27)(H2,34,35,36)/t15-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWIPPZCSNPQR-CRWZYULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N7O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120151-99-7
Record name Adenosine-N(6)-diethylthioether-N'-pyridoximine 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120151997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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